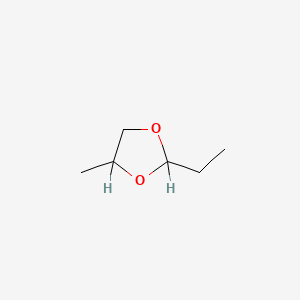

2-Ethyl-4-methyl-1,3-dioxolane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Dioxoles - Dioxolanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-4-methyl-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-3-6-7-4-5(2)8-6/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSZCLQLJVFLXLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1OCC(O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20863376 | |

| Record name | 2-Ethyl-4-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4359-46-0, 1568-99-6 | |

| Record name | 2-Ethyl-4-methyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4359-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-4-methyl-1,3-dioxolane, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001568996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-4-methyl-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004359460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-4-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-4-methyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis mechanism of 2-Ethyl-4-methyl-1,3-dioxolane

An In-depth Technical Guide to the Synthesis of 2-Ethyl-4-methyl-1,3-dioxolane

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a heterocyclic compound belonging to the cyclic acetal family. Primarily utilized as a flavoring agent and a protecting group in organic synthesis, its formation is a classic example of acid-catalyzed acetalization.[1][2] This document delves into the core reaction mechanism, provides a field-proven experimental protocol, and discusses the critical parameters governing the reaction's efficiency. The content is structured to offer both theoretical understanding and practical application for researchers and professionals in chemical synthesis and drug development.

Introduction and Significance

This compound (CAS No. 4359-46-0) is a cyclic acetal derived from the reaction of propanal and 1,2-propanediol (propylene glycol).[1][3] Structurally, it features a five-membered dioxolane ring, which imparts stability under neutral and basic conditions, a key characteristic for its application as a carbonyl protecting group.[1] The compound is a colorless liquid with a characteristic sweet odor and exists as a mixture of cis and trans isomers due to the two stereocenters at positions 2 and 4 of the ring.[4][5] Its primary commercial application is in the food industry as a flavoring agent.[2][6] Understanding its synthesis is fundamental for controlling purity, yield, and isomeric ratio.

The Core Synthesis Mechanism: Acid-Catalyzed Acetalization

The formation of this compound is an equilibrium-controlled reaction that proceeds via an acid-catalyzed nucleophilic addition mechanism.[7] The reaction involves two key stages: the formation of a hemiacetal intermediate followed by its conversion to the cyclic acetal. The use of an acid catalyst is crucial as alcohols are weak nucleophiles and the carbonyl carbon of an aldehyde is only moderately electrophilic.

The detailed mechanistic steps are as follows:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of propanal by an acid catalyst (e.g., p-toluenesulfonic acid, H₂SO₄). This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[8]

-

First Nucleophilic Attack: One of the hydroxyl groups of 1,2-propanediol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a protonated hemiacetal.

-

Deprotonation to form Hemiacetal: A base (such as water or another molecule of the diol) deprotonates the oxonium ion, yielding a neutral hemiacetal intermediate. This step is a rapid equilibrium.

-

Protonation of the Hemiacetal Hydroxyl: The hydroxyl group of the hemiacetal is protonated by the acid catalyst. This converts the hydroxyl group into a good leaving group: water (H₂O).[8]

-

Elimination of Water: The lone pair of electrons on the remaining oxygen atom assists in the departure of the water molecule, leading to the formation of a resonance-stabilized oxonium ion.

-

Intramolecular Ring Closure: The second hydroxyl group of the 1,2-propanediol backbone, now tethered to the molecule, performs an intramolecular nucleophilic attack on the electrophilic carbon of the oxonium ion. This is a rapid, entropically favored step that forms the five-membered dioxolane ring.[7][8]

-

Final Deprotonation: A base removes the proton from the newly formed oxonium ion in the ring, regenerating the acid catalyst and yielding the final product, this compound.

The overall reaction is reversible. To drive the equilibrium towards the formation of the acetal, the water generated as a byproduct must be continuously removed from the reaction mixture, a direct application of Le Châtelier's principle.[9][10]

Caption: Step-wise mechanism for the synthesis of this compound.

Experimental Protocol: Synthesis via Azeotropic Dehydration

This protocol describes a standard laboratory procedure for the synthesis of this compound. The cornerstone of this method is the use of a Dean-Stark apparatus to facilitate the removal of water.[9][11]

Materials and Equipment

-

Reactants: Propanal (97%), 1,2-Propanediol (99.5+%).

-

Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O).

-

Solvent: Toluene or another suitable solvent that forms an azeotrope with water.

-

Apparatus: Round-bottom flask, Dean-Stark trap, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

-

Work-up Reagents: Saturated sodium bicarbonate solution, saturated sodium chloride solution (brine), anhydrous magnesium sulfate or sodium sulfate.

Step-by-Step Procedure

-

Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.

-

Charging the Flask: To the round-bottom flask, add 1,2-propanediol (1.2 equivalents), the solvent (e.g., toluene, sufficient to fill the flask and trap), and a catalytic amount of p-toluenesulfonic acid (approx. 0.01 eq).[9]

-

Reactant Addition: Begin stirring the mixture and add propanal (1.0 equivalent). A slight excess of the diol is often used to ensure complete conversion of the more volatile aldehyde.

-

Azeotropic Reflux: Heat the reaction mixture to a gentle reflux. The toluene-water azeotrope will begin to distill, condense, and collect in the Dean-Stark trap.[10] The denser water will separate and collect at the bottom of the trap, while the less dense toluene will overflow and return to the reaction flask.

-

Reaction Monitoring: Continue the reflux until no more water is collected in the trap, which indicates the reaction is complete. The theoretical volume of water can be calculated beforehand to monitor progress.

-

Reaction Work-up:

-

Allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (to neutralize the acid catalyst) and then with brine (to reduce the solubility of organic material in the aqueous layer).[9]

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound CAS#: 4359-46-0 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. echemi.com [echemi.com]

- 7. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. grokipedia.com [grokipedia.com]

- 11. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]

Stereoisomers of 2-Ethyl-4-methyl-1,3-dioxolane cis and trans

An In-depth Technical Guide to the Stereoisomers of 2-Ethyl-4-methyl-1,3-dioxolane: cis and trans

Abstract

This technical guide provides a comprehensive examination of the stereoisomerism of this compound, a heterocyclic compound with significant relevance in the flavor and fragrance industry and as an environmental analyte. The presence of two stereocenters at the C2 and C4 positions of the dioxolane ring gives rise to two diastereomeric pairs of enantiomers (cis and trans). This document, intended for researchers, chemists, and drug development professionals, delves into the fundamental principles of stereochemistry, conformational analysis, synthetic methodologies, and the critical analytical techniques required for the separation and characterization of these isomers. We present field-proven protocols for synthesis and analysis, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of 1,3-Dioxolanes

The 1,3-dioxolane scaffold is a five-membered cyclic acetal that serves as a cornerstone in modern organic chemistry.[1] These structures are frequently employed as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,2-diols due to their stability in basic and neutral conditions and their facile, acid-catalyzed cleavage.[2][3] Beyond their utility in synthesis, many 1,3-dioxolane derivatives are recognized for their broad spectrum of biological activities and their application as fragrance and flavoring agents.[2][4][5][6]

This compound (molecular formula C₆H₁₂O₂, molecular weight 116.158 g/mol ) is a notable example, characterized by a five-membered dioxolane ring with an ethyl group at the C2 position and a methyl group at the C4 position.[7][8] The presence of these two chiral centers dictates the existence of four distinct stereoisomers, which can be grouped into cis and trans diastereomeric pairs. The spatial arrangement of the ethyl and methyl substituents profoundly influences the molecule's physical properties, chemical reactivity, and sensory characteristics.[8] For instance, a stable mixture of cis and trans isomers, often found in a 60:40 ratio, is known to impart a "medicinal sweet" or "sickening sweet" odor and has been identified as a key component in drinking water taste and odor episodes.[9] A thorough understanding and control of its stereochemistry are therefore paramount for applications ranging from quality control in the food industry to environmental monitoring.

Stereochemistry and Conformational Analysis

The this compound molecule possesses two stereocenters, leading to two pairs of enantiomers. The relative orientation of the substituents at C2 and C4 defines the diastereomers: cis, where the ethyl and methyl groups are on the same face of the ring, and trans, where they are on opposite faces.

-

cis-isomer pair : (2R, 4R)-2-ethyl-4-methyl-1,3-dioxolane and (2S, 4S)-2-ethyl-4-methyl-1,3-dioxolane.

-

trans-isomer pair : (2R, 4S)-2-ethyl-4-methyl-1,3-dioxolane and (2S, 4R)-2-ethyl-4-methyl-1,3-dioxolane.

Unlike the six-membered 1,3-dioxane ring, which preferentially adopts a chair conformation, the five-membered 1,3-dioxolane ring is non-planar and exists in a dynamic equilibrium between envelope and twist (half-chair) conformations to minimize torsional strain.[10][11][12] The energy barrier between these conformations is low, leading to rapid interconversion at room temperature.

The thermodynamic stability of the diastereomers is dictated by the steric interactions between the substituents. In the case of 2,4-disubstituted 1,3-dioxolanes, the cis isomer is generally the more thermodynamically stable product, as this arrangement can better alleviate steric strain in the puckered ring conformations. Studies have reported that an equilibrated mixture of this compound consists of approximately 60% cis and 40% trans isomers.[9]

Protocol 1: Synthesis via Acetalization (Thermodynamic Control)

-

Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

Reagents: To the flask, add 1,2-propanediol (1.0 eq), toluene (as solvent), and a catalytic amount of p-toluenesulfonic acid (p-TSA).

-

Reaction: Heat the mixture to reflux. Slowly add propanal (1.0 eq) dropwise.

-

Equilibration: Continue refluxing and collecting the water azeotrope in the Dean-Stark trap until no more water is formed, indicating the reaction has reached equilibrium.

-

Workup: Cool the reaction mixture to room temperature. Wash sequentially with saturated sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by fractional distillation to obtain the mixture of cis and trans isomers.

Analytical Characterization and Separation

Distinguishing and quantifying the cis and trans diastereomers requires robust analytical techniques. NMR spectroscopy is invaluable for structural elucidation, while gas chromatography is the method of choice for separation and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for differentiating diastereomers. The different spatial arrangements of the ethyl and methyl groups in the cis and trans isomers result in distinct chemical environments for the nuclei, leading to different chemical shifts and coupling constants.

-

¹H NMR: The acetal proton at the C2 position is particularly diagnostic. Its chemical shift and coupling to adjacent protons will differ between the two isomers. Similarly, the protons of the methyl and ethyl groups will exhibit unique shifts.

-

¹³C NMR: The chemical shifts of the carbon atoms in the dioxolane ring (C2, C4, C5) and the substituent carbons are sensitive to the stereochemistry. Empirical rules have been developed for related systems like 1,3-dioxanes, where the chemical shift of C2 can indicate the relative configuration. [11]

Gas Chromatography (GC)

Gas chromatography is the premier technique for separating and quantifying the cis and trans diastereomers. [13]Since diastereomers have different physical properties, they can be separated on standard achiral GC columns. For separation of the individual enantiomers, a chiral stationary phase is required. [14][15]

| Parameter | cis-Isomer | trans-Isomer | Reference |

|---|---|---|---|

| ¹H NMR (Predicted) | Distinct shifts for C2-H, C4-H, CH₃, CH₂CH₃ | Different distinct shifts for C2-H, C4-H, CH₃, CH₂CH₃ | General Principles |

| ¹³C NMR (Predicted) | Unique shifts for C2, C4, C5, and substituent carbons | Different unique shifts for C2, C4, C5, and substituent carbons | [11] |

| GC Retention Time | Typically elutes first on standard non-polar columns | Typically elutes second on standard non-polar columns | [13][16]|

Table 1: Summary of Expected Analytical Data for cis and trans Isomers.

Protocol 2: GC-FID Analysis of Diastereomeric Ratio

This protocol provides a self-validating system for routine quality control.

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A standard non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID x 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Program:

-

Initial Temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase at 10°C/min to 200°C.

-

Hold: Hold at 200°C for 2 minutes.

-

-

Injector: 250°C, Split mode (e.g., 50:1 split ratio).

-

Detector: 280°C.

-

Sample Preparation: Dilute the sample (e.g., 1 µL) in a suitable solvent like dichloromethane or hexane.

-

Injection: Inject 1 µL of the prepared sample.

-

Data Analysis:

-

Identify the two peaks corresponding to the cis and trans isomers based on their retention times.

-

Integrate the peak areas.

-

Calculate the relative percentage of each isomer assuming an equal response factor for the FID. The ratio of the areas directly corresponds to the ratio of the isomers in the mixture.

-

Conclusion

The stereochemistry of this compound is a critical determinant of its physical, chemical, and sensory properties. This guide has detailed the structural basis for the existence of its cis and trans diastereomers, arising from the chiral centers at C2 and C4. We have outlined the standard acid-catalyzed synthesis from propanal and 1,2-propanediol, emphasizing that thermodynamic control typically favors the more stable cis isomer. Furthermore, robust and validated analytical workflows using NMR for structural confirmation and GC for separation and quantification have been presented. A comprehensive grasp of these principles and methodologies is essential for professionals in chemical synthesis, quality control, and environmental analysis who work with this versatile and important molecule.

References

- BenchChem. (n.d.). Conformational Analysis of Substituted 1,3-Dioxanes: An In-depth Technical Guide. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDEsMTHqy5uI5SvZaruhHS9xokkbkl2EesGTn4sKofk4h9EtqyI2P3hWFtAz2cN_-Z2SfbJCe63sBo4l9r95Umbqiyjt0pwEudXYOayJcgHeEb_2GQ3d0kN4nQtm2gero1C6TOaqWlwy5za1_0w7DR_p4ffnvANqMNK4YKaXO6DVy0e7gClKCRz8QeMBVl1rIjv--IocKQuSq_IcXFdctty4aNnqtwq8HOaZI=]

- Bruchet, A., Hochereau, C., & Campos, C. (2007). The formation, stability, and odor characterization of this compound (2-EMD). Water Science and Technology, 55(5), 231-237. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcYWPHVQK1vrzEzpxhJJTFFFp4MPfOrb2OhjU62_82MR76VJQwdQvLh6FgCqvG6NbnDCHqawZk0vW9VYwzPVbdcoxkXGegWTPDfYeNPp1gVA_vGRJGGYP5MXMq1iPPa9cGB4nEH9ojv0ql5-FsXCK0lck-JRS9zP2LKfhmsEDsZLs1fCcmFqTCOCC9Lu8keAGrBaOGCPwIJm-xxzjNvBMGh15hz_TEyEVu-0q_Uz-1EGBtkjEI-ya2ps4h19g1-mNVVR2k33Q=]

-

NIST. (n.d.). 1,3-Dioxolane, 2-ethyl-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlrb1Hh6KO-RTp_MIdbkP9k9QZLIYtsK-RPY2k2Ln-t--KUALX5u0QppbOK2u73qjOJ5Wp7SSQgPAjGeZSZTJTBt7r0IeMPUO_GoQgNfxQngMlWXdmEqYHTBiuyCA1dx_E4vkkmvBew0SPQgc=]

- Kitching, W., Drew, R. A., & Fletcher, V. (1981). The conformation of 1,3-dioxanes. Science of Synthesis, 29, 565-608. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnAipzz_riEQ5KshW8KcQe9cx9_sQgR70-Mpcm6wOeIAp5n9c1wuIacqqiFRbPGv8CiTmf_yFsQKMQBIegvQPCCQDnzZ3JafzP6_zmN5z2pZa04IAYPqDkybe8Tq4uxm2DU1KkXE7gfXAKeoyDdTGq-kQi4872sYS2888Vz0gPcj_x3NZpxrSS]

- BenchChem. (n.d.). This compound. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHH9rGqrXN5y7jk2Td_8yFy2-1yS7GVbinvrF8kvuFRqq76mNTPSOhYOxzO3o97dON1oYUNnhGvIZGfepjnhaiMe4fJg18ODo_MlKtuU6xgDKf72j6OdteNMtuAHgADvKmuHwqy]

- Eliel, E. L., & Knoeber, M. C. (1968). Conformational analysis. XVI. 1,3-Dioxanes. Journal of the American Chemical Society, 90(13), 3444–3458. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtUAH9Hb6jjruWxgf157bY_Wh32iKKynTEAp0sa92s3yqhovPrLb8lh0wx5HGbW6FxYg9ot6VmGMllaeOqYfw74jTvkR6OD5k7_2cJ69M9SHZgd8mdFG25R9SYK5r2LnJzCvi_Jma2a5sT]

- Willy, W. E., Binsch, G., & Eliel, E. L. (1970). Conformational analysis. XXIII. 1,3-Dioxolanes. Journal of the American Chemical Society, 92(18), 5394–5402. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkH81H9-8tXPEy5vFo82t6R7hVX67933P5RlEZcNeprtBnALDLwt1PVyluQggaVXua6Nx-bcxWgCpwABr-BtdDVIo_XAR0zeH4Mb5rCXQW2xjZiDAN1w_4SLR-qCX8G35UskKJFOk=]

- Eliel, E. L., & Knoeber, M. C. (1968). Conformational analysis. XVI. 1,3-Dioxanes. Journal of the American Chemical Society, 90(13), 3444–3458. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErmzFKip1VgjmzWGQiczu7UFk6-LsIwNKQxLN_zacqHHxBdV35m-4T3kI2GKZhT49wF0PYOp0O3-oEArftlBSm8CKAspAmdNPh2dCBWp1ECZNIDvWXNAHfskHGCqqbX3XDMSU6Hyw=]

-

NIST. (n.d.). 1,3-Dioxolane, 2-ethyl-4-methyl-, Gas Chromatography. NIST Chemistry WebBook. Retrieved from [Link]. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmtXvoWzJl2I0kZbJRO9QLOoJlkwl2rqrjGolQhPhEYi7s39_pPuKkyRmgM7aZSlD9CRq8YR4F_mJIDXzjTo2EPCzuDsQiJpbZXnPfeja7ND_4MFxFTP7t5k1sFf1jc9EiYzyM9PCluNM7NfNJJX0tjzvcoOc-]

- Ćebovic, T., et al. (2013). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 18(9), 10844-10860. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9Zux3Q39_GLBRGZmAPxhA0Q3jUO6MCQkrn7WonH0C4lxuTC6WpMNB0B975lqglviUBo6uLvdU7X8fByBGT1LqD-MCNXMwUShNYShKt3FXQ9RT6Yp1jeOsG-oaXClqZMR_SMJBaFKj2WNwGQ==]

- Pihlaja, K., & Teresc, G. (2002). New 2,4,6-substituted 1,3-dioxanes: Synthesis, stereochemistry and thermodynamic data determinations by cis-trans isomers equili. Revue Roumaine de Chimie, 47(3), 249-256. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqaOzwAymUk0eRppRHwFYNJAo75h_OENNhaLMh20NsegciHVc0Oms--JbDKudkCOLIqmpEikp_NAdCa_cLulXqRdM3UOFAbLmbC7OEiYsySdJyYYg7pmhdbKFX-Vq7XwaE-oLlwHjPB7gLlzooLwoEOtMV7Oibvrck29B97_ytcdwxOv6D_Ar3JWfpqg0CGKlXVKUH0aQaRsBEuhu_-gMi3Mqq-DAaqG2kP9inLSJpG2JGqdjt-zzI3yZG7qSZfgu5SNo78Sr1DZ9qBqxnzbci8mIpS3k7xFewEtZa-EJsme2fWVl_Y_zSNlJ25Pcpvww8hLaufnRWHCU38_RGk6tqcM3mkjtzpWWAOr2ChHjKHGpvx0wiAfooAGPZRTxl6dO_FQQcnqXPitRuRhb6CaqTLJ6lgZdxtZjVAmMI9F-m98bw0zM7Hi0jWAY17ASaq9OK19zgx1IqKky7Sh1qwRzA1_ubcBbfA9O39QxjJzzgxtp4AC7BtHCcQUc9ll-NduRI4cX9XbTNOMlHw3rVEG8zbBKqJseGeAQOlBTv3hEDVe2sdmt7pOWsfe-ad3MlHi3J59dhDvt7olsnuXvxPCTObjPyzCaVqBkPT_F9JJtwdF8pBtarStDyhKJ6Sedfij1Gjw==]

- ChemicalBook. (2022). Synthesis of 1,3-Dioxolane. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFI7eEan_XnIT-XuV6Fn5bcbIY4PnQDuLJ4gc4N0anJJ-vuvyj9vOecjnQ-Cmq5rmHoiBDuOd9YIqNO2313X3IwFEvmMGChgV1kR_CVs3wHUs39Df1OEX-8w8J6Sd7dmeZkSEcovskNMXFijgbWEalQTlH09B4okIBqb6UZdg==]

- Zhang, L., et al. (2019). Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane. Se Pu, 37(10), 1121-1126. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0Kb_XtyE1Af5J1iJVuWxl4awf4zcIRlWNe6fKs-nkngv-9scHptHMXSG1e-R-bwQRsTAVnmaTaptqLhzJwr-qf1NbSBa0tTNCRnXQHLwcl1XTZPxbcmu0zanS06ifVr0SpgI=]

- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Retrieved from organic-chemistry.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfzfXeWQsvnAdy-gxxM51tfg9qhVWgqpCTurvih0nUqg7ROdTNlLdlwJWQ_qpFhhZpv4u7LCjU1e8bktu3nn8bldnQm7tJKE1rEXcR_Gjctlv9SjYbRnosLxWifNDtVTFGEo3K3Fab87v-HDTbRMhB0WRI-VGRbwJfohrkHbfZt1ZiRQNa8A==]

- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from organic-chemistry.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9dgWKI5kq6AYrkwho50gbDzPvxvnnRJ0Ijb5M9gB6zCz5P5e1qJ5HOBOWvPI0IkIXNzI_lTEpWeFMscwjSc2FIwMOO7JWeSq1Yy3m28s2dE1BpNMhO6ZxBs25ejAcDR2WZvnRSLWVqDd-ETCTees2nQ3s66fLnFRPKpRcC5O9Z3_dxeCNrCyhDonmyuA=]

- Thermo Fisher Scientific. (n.d.). This compound, cis + trans, 99%. Retrieved from thermofisher.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPYKGjnO1GWEYY1-jnEt_MUh_vEsG4RNGe7cG6ScuORu3hSQTTw1TOqNvuHLQ-10qutQ-AW1cbrj22-vmJoBDgdXLBAhHzstXwyFH1r9iq_tEnJA6h7KUkoNf0G35Y25IDqa9YGSbI2hcy89CWI6JIzxF6AsV0]

- Fisher Scientific. (n.d.). This compound, cis + trans, 99%. Retrieved from fishersci.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvkX9tZuCvGZCQsND1pDKlUo4NvQtKnI58CpBqB0kR7KhtPU0hTWa02KyliHnF7jmh1eukexttUbJyEZTLa755hQHq2gDSXOMmgHcuEmoubqzRmjgdl6yBRZ902PtUMDm8XMMb8ZGiFeGR6l1NjCWHdUbkpvAQBDjV2cx9Mp4mMfn4_a7k0VL6TFsM4bb3TqpCm5NPp5Ql4Hn6cq2fosII0KPvvUU-O4PqZA==]

- Fisher Scientific. (n.d.). This compound, cis + trans, 99%. Retrieved from fishersci.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOF2PNzGQAyjtMG45isFynAkbUljt_9J04CzmUnGGXaul2WgVv0y1eJyNLB314hnz8M5VigwPKWnBbMT0pIxMKBw8CO66k1NF1wAZiv8hMtAvr-JUzemV_q5oIBIlSmQ8qlUcVTmfCR7zQsa-8n8s1fKaAuBO9S119CZXEf_XKqYF7xsGQWqNVXBYTd6GGN6dqGcO4RclBDqSxSGBJTZN9yn18WaS5Lw==]

- Vernier Science Education. (n.d.). Detection of Chemical Isomers with Gas Chromatography. Retrieved from Vernier website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlH-vEf6S66pa8yQuE_BAguUrrhCqjnqM7MIO8nYckititSOy-EbOe2X2L7NUvgKy_0t3iIK2MmdxBI1mFdUnimxnu6UrFrtkctIlBL4Bgz9UcSm-x1Cvq4Tcd1b3XTO36wGq_rHLdpteyMKBmtk1t3DH4DIIshNt2mbgUplKmG0bif44Fr9ClhqMIpMPyCq_BXc6t9tOv]

- Agilent Technologies, Inc. (2011). Enantiomer separation of underivatized diols. Retrieved from Agilent website. [https://vertexaisearch.cloud.google.

Sources

- 1. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]

- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 4. H32187.14 [thermofisher.com]

- 5. This compound, cis + trans, 99% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 6. fishersci.be [fishersci.be]

- 7. 1,3-Dioxolane, 2-ethyl-4-methyl- [webbook.nist.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 1,3-Dioxolane, 2-ethyl-4-methyl- [webbook.nist.gov]

- 14. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

- 16. turbo.vernier.com [turbo.vernier.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Ethyl-4-methyl-1,3-dioxolane

Foreword: The Analytical Imperative for Stereoisomer Elucidation

In the realm of synthetic chemistry, drug development, and materials science, the precise structural characterization of molecules is not merely a procedural step but the bedrock of innovation and safety. 2-Ethyl-4-methyl-1,3-dioxolane, a substituted cyclic acetal, presents a classic yet compelling case for the power of Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Its significance extends from its use as a protective group in complex syntheses to its emergence as a byproduct in industrial processes.[1] The molecule possesses two stereocenters at the C2 and C4 positions of the dioxolane ring, giving rise to cis and trans diastereomers. These stereoisomers, while identical in constitution, possess distinct three-dimensional arrangements that dictate their physical, chemical, and biological properties. Consequently, the ability to unambiguously differentiate and quantify these isomers is of paramount importance.

This guide provides a comprehensive technical overview of the ¹H and ¹³C NMR spectral data of this compound. It is designed for researchers, scientists, and drug development professionals who rely on robust analytical methodologies. We will delve into the causality behind experimental choices, provide field-proven protocols, and present a detailed analysis of the spectral features that enable the definitive characterization of its diastereomeric forms.

Molecular Structure and Stereochemistry

This compound is synthesized via the acid-catalyzed reaction of propanal and 1,2-propanediol (propylene glycol).[1] The resulting five-membered ring contains two chiral centers, leading to two pairs of enantiomers, which are diastereomeric to each other. The relative orientation of the ethyl group at C2 and the methyl group at C4 defines the cis and trans isomers.

The differentiation of these isomers is a non-trivial analytical challenge that is expertly addressed by NMR spectroscopy. The distinct spatial relationship between the substituents in each isomer creates unique magnetic environments for the nuclei, resulting in discernible differences in their respective NMR spectra.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the selection of appropriate instrumental parameters. The following protocol is a self-validating system designed to yield unambiguous spectra for both ¹H and ¹³C nuclei.

I. Sample Preparation

The objective is to prepare a homogeneous solution of the analyte in a suitable deuterated solvent, free from particulate matter and paramagnetic impurities.

-

Analyte Purity: Begin with a sample of this compound of the highest possible purity. The presence of residual solvents or reactants from synthesis will complicate spectral analysis.

-

Solvent Selection: Chloroform-d (CDCl₃) is the solvent of choice for this nonpolar analyte. It offers excellent solubilizing power and its residual proton signal (δ ~7.26 ppm) and carbon signals (δ ~77.16 ppm) provide a convenient internal reference.

-

Concentration:

-

For ¹H NMR: Accurately weigh 5-25 mg of the analyte.

-

For ¹³C NMR: A higher concentration is required to achieve a good signal-to-noise ratio in a reasonable time; use 50-100 mg of the analyte.

-

-

Procedure: a. Dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial. b. Ensure complete dissolution by gentle vortexing. c. Using a Pasteur pipette plugged with a small amount of cotton or glass wool, filter the solution directly into a high-quality 5 mm NMR tube to remove any particulates. This step is critical for achieving good spectral resolution and line shape. d. Cap the NMR tube securely to prevent solvent evaporation.

II. NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz (or higher) spectrometer.

-

Spectrometer: 400 MHz NMR Spectrometer

-

Probe: 5 mm Broadband Observe (BBO) or equivalent

-

Temperature: 298 K (25 °C)

¹H NMR Acquisition Parameters:

| Parameter | Recommended Value | Rationale |

| Pulse Program | zg30 | A standard 30° pulse experiment for quantitative analysis. |

| Spectral Width | 12 ppm | To ensure all signals are captured. |

| Acquisition Time | ~4 seconds | To achieve good digital resolution. |

| Relaxation Delay | 5 seconds | To allow for full relaxation of protons for accurate integration. |

| Number of Scans | 8-16 | To achieve an adequate signal-to-noise ratio. |

¹³C NMR Acquisition Parameters:

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 | A standard 30° pulse experiment with proton decoupling. |

| Spectral Width | 240 ppm | To encompass the full range of carbon chemical shifts. |

| Acquisition Time | ~1-2 seconds | A balance between resolution and experiment time. |

| Relaxation Delay | 2 seconds | Adequate for most carbon nuclei in small molecules. |

| Number of Scans | 1024 or more | Required due to the low natural abundance of ¹³C. |

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The key diagnostic signals for differentiating the cis and trans isomers of this compound are the protons on the dioxolane ring, particularly the acetal proton at C2 (H-2) and the methine proton at C4 (H-4).

Due to the diastereomeric relationship, every proton in the cis isomer is in a chemically different environment compared to the corresponding proton in the trans isomer, leading to a unique set of signals for each.

Expected Chemical Shifts and Multiplicities:

| Proton Assignment | Expected δ (ppm) Range | Multiplicity | Coupling To | Key Insights |

| Ethyl -CH₃ | 0.8 - 1.0 | Triplet (t) | Ethyl -CH₂- | Characteristic signal for an ethyl group. |

| 4-Methyl -CH₃ | 1.1 - 1.3 | Doublet (d) | H-4 | Confirms the methyl group is attached to a CH group. |

| Ethyl -CH₂- | 1.4 - 1.7 | Quartet (q) | Ethyl -CH₃ | Characteristic signal for an ethyl group. |

| H-5 (ring CH₂) | 3.2 - 4.2 | Multiplet (m) | H-4, H-5' | Complex pattern due to diastereotopicity and coupling. |

| H-4 (ring CH) | 3.8 - 4.5 | Multiplet (m) | 4-CH₃, H-5, H-5' | Chemical shift is sensitive to the cis/trans geometry. |

| H-2 (acetal CH) | 4.7 - 5.0 | Triplet (t) | Ethyl -CH₂- | Diagnostic Region: The chemical shift of H-2 is a key differentiator. It is generally observed that the acetal proton in the trans isomer resonates at a lower field (further downfield) compared to the cis isomer due to stereochemical differences in the magnetic environment.[1] |

Diagram: ¹H NMR Acquisition Workflow

Caption: A streamlined workflow for acquiring high-quality ¹H NMR spectra.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is crucial for confirming the carbon framework and serves as a highly reliable tool for diastereomer identification. Each carbon atom in the cis isomer will have a distinct chemical shift compared to its counterpart in the trans isomer.

The most diagnostic signals are those of the dioxolane ring carbons (C2, C4, and C5), as their electronic environments are most affected by the change in stereochemistry. Based on the foundational work by Eliel, Rao, and Pietrusiewicz on substituted 1,3-dioxolanes, the following assignments can be made.

Authoritative ¹³C NMR Data Summary:

The following table summarizes the experimentally determined ¹³C chemical shifts for the cis and trans isomers of this compound.

| Carbon Atom | cis-Isomer δ (ppm) | trans-Isomer δ (ppm) | Δδ (cis-trans) |

| C2 (Acetal) | 103.5 | 104.1 | -0.6 |

| C4 (CH-CH₃) | 71.5 | 74.9 | -3.4 |

| C5 (Ring CH₂) | 73.1 | 75.8 | -2.7 |

| 4-CH₃ | 16.9 | 16.5 | +0.4 |

| Ethyl -CH₂- | 27.2 | 27.1 | +0.1 |

| Ethyl -CH₃ | 8.6 | 8.8 | -0.2 |

Note: Data extracted from authoritative literature. Chemical shifts are reported relative to TMS.

Key Mechanistic Insights from ¹³C Data:

-

The C4 Signal as a Stereochemical Reporter: The most significant difference in chemical shifts (Δδ = -3.4 ppm) is observed for the C4 carbon. The C4 carbon in the cis isomer is shielded (shifted upfield) relative to the trans isomer. This is a well-documented γ-gauche effect. In the cis isomer, the axial hydrogen on C2 is gauche to the methyl group on C4, inducing steric compression and a resultant upfield shift of the C4 signal.

-

Acetal Carbon (C2) Shift: The C2 carbon also shows a discernible, albeit smaller, shift. The slightly more downfield position in the trans isomer reflects a less sterically hindered environment compared to the cis isomer.

Diagram: Key ¹³C NMR Structural Correlations

Caption: Correlation of stereochemistry with diagnostic ¹³C NMR chemical shifts.

Conclusion: A Synthesis of Data and Interpretation

NMR spectroscopy provides an unparalleled, high-resolution view into the molecular architecture of this compound, enabling the unequivocal differentiation of its cis and trans diastereomers. The ¹H NMR spectrum offers a wealth of information through chemical shifts and coupling constants, with the acetal proton (H-2) serving as a primary indicator of stereochemistry. However, it is the ¹³C NMR spectrum that provides the most definitive and easily interpretable data. The significant upfield shift of the C4 carbon in the cis isomer, a direct consequence of the γ-gauche steric effect, stands out as a robust and reliable diagnostic marker.

By adhering to the rigorous experimental protocols and leveraging the detailed spectral interpretations outlined in this guide, researchers can confidently assign the stereochemistry and assess the isomeric purity of this compound samples. This capability is fundamental to controlling reaction outcomes, understanding structure-activity relationships, and ensuring the quality and consistency of chemical products.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

Sources

Mass spectrometry fragmentation pattern of 2-Ethyl-4-methyl-1,3-dioxolane

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Ethyl-4-methyl-1,3-dioxolane

Abstract

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound (CAS: 4359-46-0). As a member of the 1,3-dioxolane class of cyclic acetals, this compound is significant in various fields, including its role as a byproduct in resin manufacturing and its notable impact as a potent odorant in water supplies.[1][2] Understanding its mass spectral fragmentation is critical for its unambiguous identification in complex matrices. This document delineates the principal fragmentation pathways, including alpha-cleavages and ring fissions, supported by mechanistic explanations and illustrative diagrams. A validated experimental protocol for acquiring mass spectral data via Gas Chromatography-Mass Spectrometry (GC-MS) is also provided for researchers and analytical scientists.

Molecular Characteristics and Ionization

This compound is a cyclic acetal with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol .[3][4] The structure contains two stereocenters at the C2 and C4 positions, leading to the existence of cis and trans diastereomers.[3]

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₂ | [5] |

| Molecular Weight | 116.16 g/mol | [4] |

| CAS Number | 4359-46-0 | [5] |

| IUPAC Name | This compound | [4] |

Under standard 70 eV electron ionization (EI) conditions, the molecule undergoes the removal of a single electron, typically from one of the non-bonding oxygen lone pairs, to form the molecular ion ([M]•+) at a mass-to-charge ratio (m/z) of 116.[3][6]

M + e⁻ → [M]•+ + 2e⁻

While the molecular ion is observable, its energetic instability leads to subsequent fragmentation, generating a characteristic pattern of daughter ions that provides definitive structural information.

Core Fragmentation Pathways

The fragmentation of the this compound molecular ion is governed by the stability of the resulting carbocations and neutral radicals. The primary fragmentation mechanisms for cyclic acetals are charge-site initiated alpha-cleavages and ring cleavage reactions.[7][8]

Pathway I: Alpha-Cleavage at C2 - Loss of the Ethyl Group

The most significant fragmentation pathway is initiated by the cleavage of the C2-substituent bond, which is alpha to the charged oxygen atom. The loss of the ethyl radical (•C₂H₅, 29 Da) is a highly favored process as it results in a stable, resonance-stabilized oxonium ion at m/z 87 .[9] This fragment is often the base peak or one of the most abundant ions in the spectrum.

Caption: Pathway I: α-cleavage at C2 leading to the m/z 87 ion.

Pathway II: Alpha-Cleavage at C4 - Loss of the Methyl Group

A secondary alpha-cleavage event involves the loss of the methyl radical (•CH₃, 15 Da) from the C4 position. This fragmentation yields a resonance-stabilized cation at m/z 101 . While mechanistically sound, this pathway typically results in a less abundant ion compared to the loss of the larger ethyl substituent from C2, a principle guided by the relative stability of the expelled radicals (ethyl radical is more stable than methyl radical).[10]

Caption: Pathway II: α-cleavage at C4 leading to the m/z 101 ion.

Other Significant Fragmentations

The mass spectrum of this compound, available via the NIST Mass Spectrometry Data Center, confirms the presence of several other key fragments resulting from more complex ring cleavages and rearrangements.[5]

-

m/z 73: This ion likely corresponds to the [C₃H₅O₂]⁺ fragment, formed through a ring cleavage mechanism.

-

m/z 57: This peak is characteristic of an ethyl ketone fragment, [CH₃CH₂CO]⁺, which can be formed via ring opening followed by rearrangement.

-

m/z 45: A prominent peak often corresponding to the [C₂H₅O]⁺ ion, potentially formed by cleavage of the C4-C5 bond and subsequent rearrangement.

-

m/z 43: While more characteristic of acetals with methyl groups at C2, this peak, corresponding to the acetyl cation [CH₃CO]⁺, can still appear from complex rearrangements.[9]

-

m/z 29: This peak corresponds to the ethyl cation [C₂H₅]⁺, a common fragment from molecules containing an ethyl group.

Summary of Fragmentation Data

The following table summarizes the principal ions observed in the electron ionization mass spectrum of this compound.

| m/z | Proposed Ion Structure/Formula | Proposed Origin |

| 116 | [C₆H₁₂O₂]•+ | Molecular Ion [M]•+ |

| 101 | [M - CH₃]⁺ | α-cleavage at C4, loss of methyl radical |

| 87 | [M - C₂H₅]⁺ | α-cleavage at C2, loss of ethyl radical |

| 73 | [C₃H₅O₂]⁺ | Dioxolane ring fragment |

| 57 | [C₃H₅O]⁺ | Ethyl ketone fragment, [CH₃CH₂CO]⁺ |

| 45 | [C₂H₅O]⁺ | Ring cleavage fragment |

| 29 | [C₂H₅]⁺ | Ethyl cation |

Experimental Protocol: GC-EI-MS Analysis

This protocol outlines a self-validating methodology for the analysis of this compound using a standard gas chromatography-mass spectrometry system.

Objective: To separate this compound from a sample matrix and obtain a high-quality electron ionization mass spectrum for identification.

1. Sample Preparation: 1.1. Prepare a stock solution of this compound at 1 mg/mL in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate). 1.2. Prepare a working standard by diluting the stock solution to a final concentration of approximately 1-10 µg/mL in the same solvent.

2. Gas Chromatography (GC) Conditions:

- Injection Volume: 1 µL

- Injector Port: Split/Splitless (operated in split mode, 50:1 ratio)

- Injector Temperature: 250°C

- Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

- GC Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.

- Oven Temperature Program:

- Initial Temperature: 40°C, hold for 2 minutes.

- Ramp: Increase to 200°C at a rate of 10°C/min.

- Final Hold: Hold at 200°C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI)

- Electron Energy: 70 eV

- Ion Source Temperature: 230°C

- Quadrupole Temperature: 150°C

- Transfer Line Temperature: 280°C

- Solvent Delay: 3 minutes (to protect the filament from the solvent front).

- Scan Range: m/z 25 - 200

4. Data Analysis: 4.1. Identify the chromatographic peak corresponding to this compound in the Total Ion Chromatogram (TIC). 4.2. Extract the mass spectrum from the apex of the target peak. 4.3. Compare the acquired spectrum against a reference library (e.g., NIST) for confirmation.[5] 4.4. Analyze the fragmentation pattern to confirm the presence of key ions (m/z 116, 101, 87, 73, 57, 45, 29) as described in this guide.

Conclusion

The mass spectral fragmentation of this compound is characterized by predictable and structurally informative pathways. The dominant cleavages occur alpha to the ring oxygens, leading to the highly abundant [M-C₂H₅]⁺ ion at m/z 87 and the less abundant [M-CH₃]⁺ ion at m/z 101. Additional fragments arising from ring fissions and rearrangements provide further confirmation of the dioxolane core structure. The methodologies and data presented herein serve as an authoritative resource for the confident identification and characterization of this compound in complex analytical workflows.

References

-

Albu, T. V. (2006). Hybrid density functional theory study of fragment ions generated during mass spectrometry of 1,3-dioxane derivatives . Rapid Communications in Mass Spectrometry, 20(12), 1871-6. [Link]

-

1,3-Dioxolane, 2-ethyl-4-methyl- . NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

-

Interpreting the fragmentation pattern of the mass spectrum of 1,3-dioxane . Doc Brown's Chemistry. [Link]

-

Schweitzer, L., et al. (1999). The formation, stability, and odor characterization of this compound (2-EMD) . Water Research, 33(1), 293-299. [Link]

-

1,3-Dioxolane, 2-ethyl-4-methyl- . NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

-

1,3-Dioxolane, 2-ethyl-4-methyl- . NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

-

This compound . PubChem, National Center for Biotechnology Information. [Link]

-

Shackelford, S. A., & McGuire, R. R. (1980). Mass Spectral Fragmentation of a Novel Cyclooctane: 2,4-Dimethyl-7,7-Dinitro-1,3,5-Trioxacyclooctane . Defense Technical Information Center. [Link]

-

1,3-Dioxolane, 2-ethyl-4-methyl- . NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

-

The-formation-stability-and-odor-characterization-of-2-ethyl-4-methyl-1-3-dioxolane-2-EMD.pdf . ResearchGate. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra . University of Colorado Boulder. [Link]

-

1,3-Dioxolane, 2-ethyl-4-methyl- . NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

-

Mass Spectral Fragmentation of a Novel Cyclooctane: 2,4-Dimethyl-7,7-Dinitro-1,3,5-Trioxacyclooctane . Defense Technical Information Center. [Link]

-

Common fragmentation mechanisms in mass spectrometry . ChemHelp ASAP (YouTube). [Link]

-

Koritzke, A. L., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion . International Journal of Mass Spectrometry, 454, 116342. [Link]

-

Fragmentation (mass spectrometry) . Wikipedia. [Link]

-

Mass spectra - fragmentation patterns . Chemguide. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C6H12O2 | CID 92210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3-Dioxolane, 2-ethyl-4-methyl- [webbook.nist.gov]

- 6. mass spectrum of 1,3-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of meta-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemguide.co.uk [chemguide.co.uk]

An In-Depth Technical Guide: The Role of 2-Ethyl-4-methyl-1,3-dioxolane as a Carbonyl Protecting Group

Section 1: The Imperative for Carbonyl Protection in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, the carbonyl group stands as one of the most versatile and reactive functional groups.[1] Its inherent electrophilicity is central to a vast array of crucial transformations, including nucleophilic additions and reductions. However, this reactivity can become a significant liability when chemical modifications are required elsewhere in a complex molecule.[2][3] To achieve chemoselectivity, chemists must often render the carbonyl group temporarily inert, a strategy known as "protection."

An ideal protecting group must satisfy a stringent set of criteria: it must be introduced efficiently and in high yield, remain robust under a wide range of reaction conditions, and be removed cleanly and selectively without affecting other parts of the molecule.[1][4] Among the most reliable and widely employed strategies for carbonyl protection is the formation of cyclic acetals, with 1,3-dioxolanes being a cornerstone of this class due to their balanced stability and predictable reactivity.[5][6][7] This guide provides a detailed examination of a specific, substituted dioxolane, 2-Ethyl-4-methyl-1,3-dioxolane, exploring its formation, stability, and strategic application in modern synthesis.

Section 2: Characterization of this compound

This compound is a cyclic acetal characterized by a five-membered ring containing two oxygen atoms at positions 1 and 3.[5] It is formally derived from the acid-catalyzed condensation of propanal and 1,2-propanediol.[5][8]

Key Structural Features:

-

Stereochemistry: The structure possesses two stereocenters at the C2 (bearing the ethyl group) and C4 (bearing the methyl group) positions. This gives rise to diastereomeric pairs (cis and trans), each of which exists as a pair of enantiomers.[5] Commercial preparations are typically available as a mixture of cis and trans isomers.[5]

-

Physical Properties: It is a colorless liquid with a molecular formula of C₆H₁₂O₂ and a molecular weight of 116.16 g/mol .[9][10]

The presence of alkyl substituents on the dioxolane ring influences its steric environment, which can subtly affect its formation and cleavage rates compared to the parent, unsubstituted 1,3-dioxolane.

Section 3: The Chemistry of Protection and Deprotection

The utility of this compound as a protecting group is rooted in the reversible nature of acetal formation. The reaction is governed by equilibrium, and control over the reaction conditions is paramount for achieving high yields in both the forward (protection) and reverse (deprotection) directions.

Formation Mechanism: Masking the Carbonyl

The protection of an aldehyde or ketone is achieved through an acid-catalyzed reaction with a diol, in this case, 1,2-propanediol.

Causality of Experimental Choices:

-

Acid Catalyst: A Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, H₂SO₄) is essential to activate the carbonyl group.[7] Protonation of the carbonyl oxygen significantly increases its electrophilicity, making it susceptible to attack by the weakly nucleophilic hydroxyl groups of the diol.

-

Water Removal: The reaction produces water as a byproduct. According to Le Châtelier's principle, the continuous removal of water is necessary to drive the equilibrium towards the acetal product. This is typically accomplished by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene.[7]

The Stability Profile: A Tale of Two pH Ranges

The primary function of the dioxolane group is to be inert to conditions that would otherwise react with the carbonyl.

-

Stable Conditions: The acetal linkage is highly stable to bases, nucleophiles (e.g., Grignard reagents, organolithiums), hydrides (e.g., LiAlH₄, NaBH₄), and many oxidizing and reducing agents.[3][5][7] This stability is owed to the ether-like nature of the C-O bonds, which lack a low-energy pathway for reaction without prior activation.

-

Labile Conditions: The group is readily cleaved under aqueous acidic conditions.[5][8][11] The rate of hydrolysis is highly dependent on pH.

The following table summarizes the stability of this compound (2-EMD) in aqueous solutions, demonstrating its lability in acid and stability in base.

| pH | Stability | Rate of Hydrolysis |

| 3 | Unstable | Rapid hydrolysis occurs on the order of hours.[8] |

| 5 | Moderately Unstable | Slow hydrolysis occurs over days. |

| 7 | Largely Stable | Minimal hydrolysis observed.[8] |

| 9 | Stable | Appears to be stable with no significant hydrolysis.[11] |

Deprotection Mechanism: Releasing the Carbonyl

Deprotection is the microscopic reverse of the formation mechanism. It involves the acid-catalyzed hydrolysis of the acetal to regenerate the parent carbonyl and the diol.

Causality of Experimental Choices:

-

Aqueous Acid: The presence of both acid and water is critical. The acid protonates one of the dioxolane oxygens, making it a good leaving group and initiating ring opening. Water then acts as the nucleophile to complete the hydrolysis.

Section 4: Field-Proven Methodologies

The following protocols are self-validating systems, representing standard, reliable procedures for the use of 1,2-propanediol to protect and deprotect a model ketone.

Protocol: Protection of Cyclohexanone

Objective: To protect the carbonyl group of cyclohexanone via acetalization with 1,2-propanediol.

Materials:

-

Cyclohexanone (1.0 eq)

-

1,2-Propanediol (1.2 eq)

-

p-Toluenesulfonic acid monohydrate (p-TsOH) (0.02 eq)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone, 1,2-propanediol, and toluene (approx. 0.2 M concentration of ketone).

-

Add the catalytic amount of p-TsOH.

-

Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by TLC analysis.

-

Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution to quench the acid catalyst.

-

Wash with brine, then dry the organic layer over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product, 4-methyl-1,4-dioxaspiro[4.5]decane, which can be purified by distillation or chromatography.

Protocol: Deprotection and Recovery

Objective: To hydrolyze the protected ketone and recover cyclohexanone.

Materials:

-

4-methyl-1,4-dioxaspiro[4.5]decane (1.0 eq)

-

Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the protected ketone in THF in a round-bottom flask.

-

Add 1 M HCl solution and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC until all the starting material is consumed (typically 1-3 hours).

-

Quench the reaction by carefully adding saturated NaHCO₃ solution until the aqueous layer is neutral or slightly basic.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the deprotected cyclohexanone.

Section 5: Strategic Application in Drug Development and Synthesis

The true value of the this compound protecting group is realized in complex synthetic routes where its chemoselectivity is critical. Consider a synthetic target containing both a ketone and an ester. If the desired transformation is the selective reduction of the ester to an alcohol using a powerful reducing agent like LiAlH₄, the ketone must be protected to prevent its concurrent reduction.

In this workflow, the dioxolane acts as a temporary shield, remaining inert to the strongly nucleophilic and basic conditions of the hydride reduction.[3] Once the ester has been successfully transformed, the mild acidic workup cleanly removes the protecting group, revealing the ketone unscathed and yielding the desired product. This strategy is fundamental in the synthesis of fine chemicals and pharmaceutical intermediates where precise control over functional group reactivity is non-negotiable.[5][12]

Furthermore, the use of a chiral diol like 1,2-propanediol introduces a chiral element. While often used achirally, the broader class of chiral dioxanes and dioxolanes derived from enantiopure diols are powerful tools for asymmetric synthesis, capable of directing the stereochemical outcome of reactions on the protected molecule.[13][14][15]

Section 6: Conclusion

This compound and its analogues are more than just simple derivatives; they are reliable and indispensable tools in the synthetic chemist's arsenal. Their ease of formation, well-defined stability profile—robust to base and nucleophiles yet sensitive to acid—and clean removal make them an exemplary choice for carbonyl protection. Understanding the mechanistic principles behind their application allows researchers and drug development professionals to design more efficient, selective, and successful synthetic routes toward complex molecular targets. The continued development of protecting group strategies remains a vital area of research, aimed at enhancing selectivity and expanding the compatibility of orthogonal synthetic operations.

References

- Benchchem. (n.d.). This compound | 4359-46-0.

- Benchchem. (n.d.). A Comparative Guide to Carbonyl Protection: 1,3-Propanedithiol vs. Other Common Protecting Groups.

- Benchchem. (n.d.). Application Notes and Protocols: Chiral 1,3-Dioxanes in Asymmetric Synthesis.

- Benchchem. (n.d.). The Efficacy of Chiral Diols in Asymmetric Synthesis: A Comparative Guide.

- Chemistry LibreTexts. (2020). 6.3: Carbonyl Protecting Groups.

- PubMed. (n.d.). Asymmetric synthesis of 1,3-dioxolanes by organocatalytic formal [3 + 2] cycloaddition via hemiacetal intermediates.

- National Institutes of Health (NIH). (n.d.). Asymmetric Synthesis of 1,2-dioxanes: Approaches to the Peroxyplakoric Acids.

- ResearchGate. (2025). The formation, stability, and odor characterization of this compound (2-EMD).

- ResearchGate. (n.d.). The-formation-stability-and-odor-characterization-of-2-ethyl-4-methyl-1-3-dioxolane-2-EMD.pdf.

- Kocienski, P. J. (n.d.). Chapter 2 Carbonyl Protecting Groups.

- Slideshare. (n.d.). Protection of carbonyl and carboxyl group.

- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.

- Wikipedia. (n.d.). Protecting group.

- University of Minnesota. (n.d.). Protecting Groups.

- CymitQuimica. (n.d.). This compound.

- Wikipedia. (n.d.). Chiral auxiliary.

- The Good Scents Company. (n.d.). This compound, 4359-46-0.

- ECHEMI. (n.d.). 4359-46-0, this compound Formula.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Protecting group - Wikipedia [en.wikipedia.org]

- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. echemi.com [echemi.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound, 4359-46-0 [thegoodscentscompany.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Chiral auxiliary - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Acid-Catalyzed Formation of 2-Ethyl-4-methyl-1,3-dioxolane from Propanal and 1,2-Propanediol

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of the synthesis of 2-ethyl-4-methyl-1,3-dioxolane, a cyclic acetal, through the acid-catalyzed reaction of propanal and 1,2-propanediol. This reaction serves as a archetypal example of carbonyl protection, a pivotal strategy in the landscape of multi-step organic synthesis. This document elucidates the core reaction mechanism, discusses the influence of catalysts, outlines a detailed experimental protocol, and presents methods for the spectroscopic characterization of the product.

Introduction: The Significance of Dioxolanes

1,3-dioxolanes are a class of five-membered heterocyclic compounds containing two oxygen atoms at the 1 and 3 positions.[1] They are of considerable importance in modern organic chemistry, primarily for their role as protecting groups for carbonyl compounds (aldehydes and ketones).[2] The formation of a cyclic acetal, such as a dioxolane, renders the otherwise reactive carbonyl group inert to a variety of reagents, including nucleophiles and bases.[3] This protection strategy is crucial in the synthesis of complex molecules where specific functional groups must be shielded during transformations elsewhere in the molecule.[4] The reaction is reversible, and the carbonyl group can be readily regenerated by acid-catalyzed hydrolysis.[3][5]

The specific compound of focus, this compound, is formed from the condensation of propanal and 1,2-propanediol (propylene glycol).[5] This molecule contains two stereocenters, leading to the potential for cis and trans diastereomers.

The Core Reaction: Acid-Catalyzed Acetalization Mechanism

The formation of this compound is a reversible, acid-catalyzed nucleophilic addition-elimination reaction.[6] The mechanism proceeds through several discrete steps, initiated by the activation of the propanal carbonyl group. To favor the formation of the dioxolane, the water generated during the reaction is typically removed, often by azeotropic distillation.[3][6]

The key mechanistic steps are as follows:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of propanal by an acid catalyst (H⁺). This critical step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[6]

-

Nucleophilic Attack by 1,2-Propanediol: One of the hydroxyl groups of 1,2-propanediol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a protonated hemiacetal intermediate.[6]

-

Deprotonation to Form the Hemiacetal: A base, such as the conjugate base of the acid catalyst or another molecule of the diol, removes a proton to yield a neutral hemiacetal.[6]

-

Protonation of the Hemiacetal Hydroxyl Group: The remaining hydroxyl group of the hemiacetal is then protonated by the acid catalyst, transforming it into an excellent leaving group (water).[6]

-

Elimination of Water and Oxocarbenium Ion Formation: The lone pair of electrons on the adjacent oxygen atom facilitates the departure of the water molecule, leading to the formation of a resonance-stabilized oxocarbenium ion.[6]

-

Intramolecular Cyclization: The second hydroxyl group of the 1,2-propanediol backbone then attacks the electrophilic carbon of the oxocarbenium ion in an intramolecular fashion. This ring-closing step forms the five-membered dioxolane ring.[6]

-

Deprotonation to Yield the Final Product: Finally, a base removes the proton from the resulting oxonium ion, regenerating the acid catalyst and yielding the final product, this compound.[6]

Caption: Acid-catalyzed mechanism for the formation of this compound.

Catalysis: Driving the Reaction Forward

The acetalization reaction is typically catalyzed by either Brønsted or Lewis acids.[3] The choice of catalyst can significantly impact reaction rates and yields.

-

Brønsted Acids: Protic acids such as p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl) are commonly employed.[3] p-Toluenesulfonic acid is a particularly popular choice as it is a solid, easy to handle, and effective in catalytic amounts.[1]

-

Lewis Acids: Aprotic acids like zirconium tetrachloride (ZrCl₄) and erbium(III) triflate (Er(OTf)₃) can also effectively catalyze the formation of dioxolanes.[3] These catalysts are often milder and can be more selective in complex molecular settings.

-

Heterogeneous Catalysts: Solid acid catalysts such as montmorillonite clays, zeolites, and ion-exchange resins offer advantages in terms of ease of separation and catalyst recycling.[7]

| Catalyst Type | Examples | Key Advantages |

| Brønsted Acids | p-Toluenesulfonic acid, H₂SO₄, HCl | Readily available, cost-effective, high catalytic activity.[3] |

| Lewis Acids | ZrCl₄, Er(OTf)₃, In(OTf)₃ | Mild reaction conditions, high chemoselectivity.[3] |

| Heterogeneous | Montmorillonite K10, Zeolites, Ion-exchange resins | Ease of product purification, catalyst reusability.[7] |

Experimental Protocol: A Self-Validating System

The following protocol describes a standard laboratory procedure for the synthesis of this compound. The inclusion of a Dean-Stark apparatus is a self-validating mechanism, as the collection of the theoretical amount of water provides a real-time indication of reaction completion.

Materials:

-

Propanal (distilled before use)

-

1,2-Propanediol

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine propanal (1.0 equivalent) and 1,2-propanediol (1.1-1.2 equivalents). Add a sufficient volume of toluene to facilitate reflux and azeotropic water removal.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.02 equivalents) to the reaction mixture.

-

Azeotropic Distillation: Assemble the Dean-Stark apparatus and reflux condenser on the flask. Heat the mixture to reflux. Water will be removed from the reaction as an azeotrope with toluene and collected in the Dean-Stark trap. The reaction is complete when the theoretical amount of water has been collected.[3]

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine to remove any residual aqueous impurities.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the toluene solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation to obtain the pure product.[8]

-

Caption: General experimental workflow for the synthesis of this compound.

Spectroscopic Characterization: Elucidating the Structure

The identity and purity of the synthesized this compound can be confirmed using a combination of spectroscopic techniques.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.[2]

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group, the methyl group on the dioxolane ring, the ring protons, and the acetal proton. The acetal proton (-O-CH-O-) typically appears as a distinct signal in the downfield region (around 4.7-5.1 ppm).[5] The coupling patterns and integration of the signals will confirm the connectivity of the protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the molecule. The acetal carbon is particularly diagnostic, appearing significantly downfield (around 103-109 ppm).[5]

| Assignment | ¹H Chemical Shift (δ) Range (ppm) | ¹³C Chemical Shift (δ) Range (ppm) |

| Ethyl (-CH₃) | 0.8 - 1.0 | ~8-10 |

| 4-Methyl (-CH₃) | 1.1 - 1.3 | ~16-21 |

| Ethyl (-CH₂) | 1.4 - 1.7 | ~27-30 |

| Ring (-CH₂- at C5) | 3.3 - 4.2 | ~70-74 |

| Ring (-CH- at C4) | 3.8 - 4.4 | ~75-79 |

| Acetal (-CH- at C2) | 4.7 - 5.1 | ~103-109 |

| Note: Exact chemical shifts can vary based on the solvent and reference standard used. Data is based on established principles and referenced literature.[5] |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. The formation of the dioxolane is confirmed by the disappearance of the strong C=O stretching band of the propanal starting material (typically around 1720-1740 cm⁻¹) and the appearance of characteristic C-O stretching bands for the cyclic acetal in the region of 1000-1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 116, corresponding to its molecular formula, C₆H₁₂O₂.[5][9] Characteristic fragmentation patterns, such as the loss of the ethyl group (M-29) and the methyl group (M-15), further confirm the structure.[5]

Conclusion

The acid-catalyzed reaction of propanal and 1,2-propanediol to form this compound is a robust and well-established method for the protection of an aldehyde functional group. A thorough understanding of the reaction mechanism, the role of the catalyst, and the appropriate experimental and analytical techniques is essential for the successful synthesis and characterization of this and related dioxolane structures. This guide provides a foundational framework for researchers and scientists working in the field of organic synthesis and drug development, enabling the effective application of this important chemical transformation.

References

-

Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. (2020). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

1,3-Dioxanes, 1,3-Dioxolanes. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

-

This compound | C6H12O2. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

SELECTIVE CATALYTIC CONVERSION OF CARBONYL COMPOUNDS AND ETHYLENE GLYCOL INTO 1,3-DIOXOLANES. (2019). Revues Scientifiques Marocaines. Retrieved January 7, 2026, from [Link]

- Method for the production of dioxolane. (n.d.). Google Patents.

-

The-formation-stability-and-odor-characterization-of-2-ethyl-4-methyl-1-3-dioxolane-2-EMD.pdf. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Dioxolane. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

-

Acid catalyzed acetalization of aldehydes with diols resulting into the formation of fragrant cyclic acetals. (2019). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. (2014). National Institutes of Health. Retrieved January 7, 2026, from [Link]

Sources

- 1. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 4. Dioxolane - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C6H12O2 | CID 92210 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Ethyl-4-methyl-1,3-dioxolane in Organic Solvents